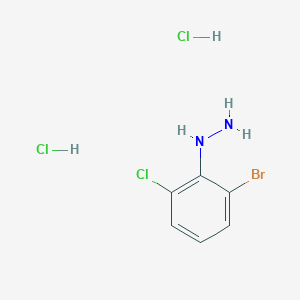
(2-Bromo-6-chlorophenyl)hydrazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromo-6-chlorophenyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C6H6BrClN2.2HCl and a molecular weight of 294.41 g/mol . It is commonly used in various chemical reactions and research applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-chlorophenyl)hydrazine dihydrochloride typically involves the reaction of 2-bromo-6-chlorobenzene with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in its pure form .
化学反応の分析
Types of Reactions
(2-Bromo-6-chlorophenyl)hydrazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted phenylhydrazines.
科学的研究の応用
(2-Bromo-6-chlorophenyl)hydrazine dihydrochloride is utilized in several scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (2-Bromo-6-chlorophenyl)hydrazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal cellular processes, leading to various biological effects .
類似化合物との比較
Similar Compounds
- (2-Bromo-6-chlorophenyl)hydrazine
- (2-Chloro-6-bromophenyl)hydrazine
- (2-Bromo-4-chlorophenyl)hydrazine
Uniqueness
(2-Bromo-6-chlorophenyl)hydrazine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity and interactions are required .
生物活性
(2-Bromo-6-chlorophenyl)hydrazine dihydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and applications based on diverse research findings.
Chemical Structure and Synthesis
This compound has the molecular formula C7H8BrClN2⋅2HCl. The compound features a hydrazine functional group attached to a chlorinated and brominated phenyl ring, which enhances its reactivity and potential for biological interactions. The synthesis typically involves the reaction of 2-bromo-6-chloroaniline with hydrazine derivatives under acidic conditions to yield the dihydrochloride salt form, which improves solubility and stability in laboratory settings .
Antimicrobial Properties
Research indicates that hydrazine derivatives, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.22 to 0.25μg/mL, demonstrating potent activity against resistant strains .
Anticancer Activity
The anticancer potential of hydrazine derivatives is well-documented. Compounds structurally related to (2-Bromo-6-chlorophenyl)hydrazine have shown varying degrees of cytotoxicity against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). For example, modifications in the structure can lead to enhanced anticancer activity through mechanisms such as apoptosis induction or cell cycle arrest .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Cytotoxicity against cancer cells | |
| Enzyme Inhibition | Potential inhibition of specific enzymes |
The biological activity of this compound is believed to be linked to its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to modifications that inhibit enzyme activity or alter receptor functions, thus affecting various biological pathways . The presence of halogen atoms (bromine and chlorine) enhances its reactivity towards biological molecules, making it a candidate for further pharmacological exploration.
Case Studies
- Antimicrobial Evaluation : A study evaluating the antimicrobial properties of hydrazine derivatives found that compounds similar to (2-Bromo-6-chlorophenyl)hydrazine significantly inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, showcasing their potential as therapeutic agents against infections .
- Anticancer Research : In another study, derivatives were tested for their cytotoxic effects on A549 cells, revealing that specific substitutions on the phenyl ring could enhance anticancer activity significantly compared to unmodified compounds. The study highlighted that compounds with halogen substitutions demonstrated improved efficacy in reducing cell viability .
特性
IUPAC Name |
(2-bromo-6-chlorophenyl)hydrazine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2.2ClH/c7-4-2-1-3-5(8)6(4)10-9;;/h1-3,10H,9H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAMLXBTSFNONH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)NN)Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrCl3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














